molecular formula C15H19N3O2S2 B2909448 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1795301-27-7

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2909448
CAS RN: 1795301-27-7
M. Wt: 337.46
InChI Key: DJKFTVBVKDIXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first identified by researchers at Takeda Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

TAK-659 acts as a reversible inhibitor of several enzymes and protein kinases involved in cancer cell signaling pathways. It binds to the active site of these enzymes, preventing their activity and ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for certain enzymes and protein kinases involved in cancer cell signaling pathways. This makes it a promising candidate for targeted cancer therapy. However, like many small molecule inhibitors, it may have off-target effects that could limit its effectiveness or cause unwanted side effects.
List of

Future Directions

1. Further studies to determine the optimal dosage and administration schedule for TAK-659 in cancer treatment.
2. Studies to identify biomarkers that can predict response to TAK-659 treatment.
3. Development of combination therapies that include TAK-659 and other targeted cancer therapies.
4. Investigation of the potential use of TAK-659 in the treatment of autoimmune diseases.
5. Studies to identify potential off-target effects of TAK-659 and ways to mitigate these effects.
6. Development of new formulations of TAK-659 that can improve its pharmacokinetic and pharmacodynamic properties.
7. Investigation of the potential use of TAK-659 in the treatment of other types of cancer beyond lymphoma and leukemia.
8. Studies to determine the long-term safety and efficacy of TAK-659 in cancer treatment.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the coupling of thiazole and pyrrolidine to form the core structure of the molecule, followed by the addition of a tolyl group and a methanesulfonamide moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

TAK-659 has been studied extensively for its potential use in cancer treatment, particularly in the treatment of lymphoma and leukemia. It has been shown to inhibit the activity of several enzymes and protein kinases that are involved in cancer cell proliferation and survival, including BTK, AKT, and FLT3.

properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-12-3-2-4-13(9-12)11-22(19,20)17-14-5-7-18(10-14)15-16-6-8-21-15/h2-4,6,8-9,14,17H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKFTVBVKDIXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide

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